Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

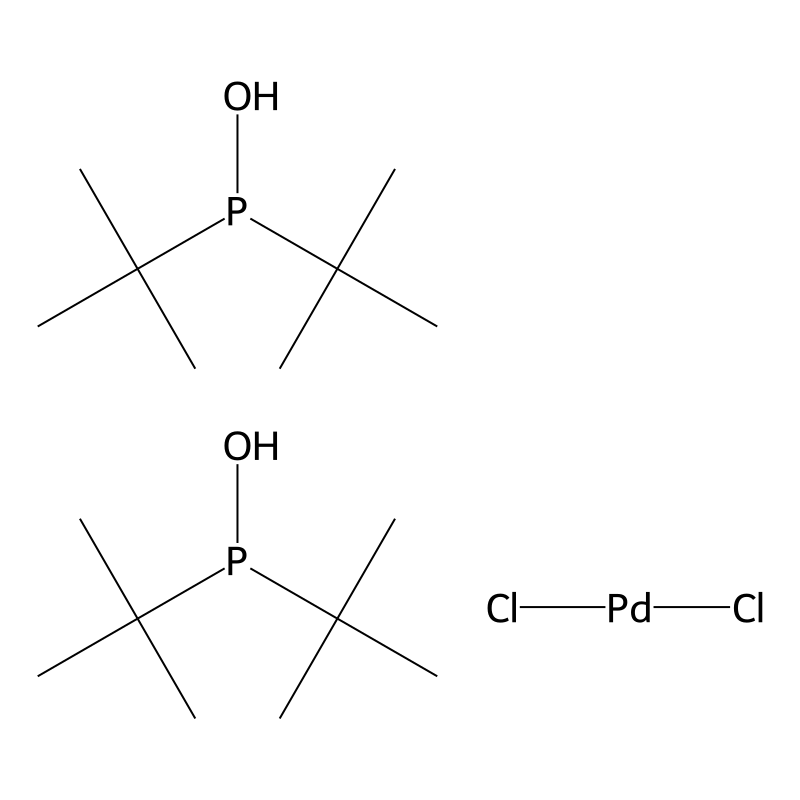

Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) is a coordination compound with the molecular formula C₁₆H₃₈Cl₂O₂P₂Pd and a molecular weight of 501.75 g/mol. It is commonly referred to by its acronym, POPD, and is characterized by its unique structure which includes palladium as the central metal ion coordinated to two di-tert-butylphosphinito groups and two chloride ions. This compound appears as a white solid and has a melting point of approximately 150°C (decomposes) .

The compound can also undergo hydrolysis in the presence of water, leading to the release of chloride ions and the formation of palladium hydroxide complexes. Additionally, it can react with nucleophiles due to the electrophilic nature of the palladium center .

Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) can be synthesized through several methods:

- Direct Reaction: The compound is typically synthesized by reacting palladium(II) chloride with di-tert-butylphosphinic acid in an appropriate solvent such as dichloromethane or acetonitrile. The reaction proceeds under reflux conditions to ensure complete conversion.

- Ligand Exchange: Another method involves starting from a palladium complex with different ligands, where di-tert-butylphosphinito groups are introduced via ligand exchange reactions.

- Precursor Method: A precursor complex containing palladium can be treated with di-tert-butylphosphinic acid under controlled conditions to yield the desired product .

Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) finds applications primarily in:

- Catalysis: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions for forming carbon-carbon bonds.

- Material Science: Its properties make it suitable for applications in materials science, including the development of new polymers and nanomaterials.

- Pharmaceutical Chemistry: Potential applications in drug development due to its unique reactivity profile .

Interaction studies involving dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) focus on its catalytic behavior and interactions with substrates in organic reactions. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate reaction mechanisms and identify intermediates formed during catalysis . Additionally, investigations into its biological interactions may include studies on cell viability and mechanisms of action against cancer cells.

Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) shares similarities with several other palladium complexes, particularly those containing phosphine or phosphinite ligands. Here are some comparable compounds:

The uniqueness of dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) lies in its specific ligand arrangement which influences its reactivity and selectivity in catalysis, making it a valuable compound in synthetic organic chemistry.